4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride
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Overview
Description
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride is an organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl fluoride group attached to a triazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride typically involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with a sulfonyl fluoride reagent. One common method is to react 4-bromo-1-methyl-1H-1,2,3-triazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium or copper catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride, while coupling reactions can produce complex molecules with multiple triazole units .
Scientific Research Applications
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by covalently modifying the active site of the enzyme. The triazole ring provides stability to the compound and facilitates its binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfonyl fluoride group but shares the triazole ring structure.
1-Methyl-4-bromo-1H-1,2,3-triazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl fluoride group.
3-Bromo-1H-1,2,4-triazole: Has a different triazole ring structure and lacks the methyl and sulfonyl fluoride groups.
Uniqueness
The presence of the sulfonyl fluoride group in 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfonyl fluoride makes it unique compared to other similar compounds. This group imparts specific reactivity and allows the compound to act as an effective enzyme inhibitor and a versatile building block in organic synthesis.
Properties
Molecular Formula |
C3H3BrFN3O2S |
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Molecular Weight |
244.04 g/mol |
IUPAC Name |
5-bromo-3-methyltriazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C3H3BrFN3O2S/c1-8-3(11(5,9)10)2(4)6-7-8/h1H3 |
InChI Key |
TUJAKSCVXCIIQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)S(=O)(=O)F |
Origin of Product |
United States |
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